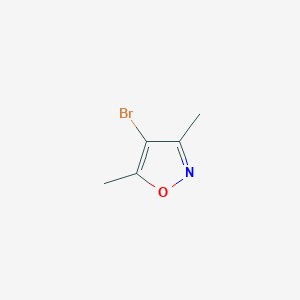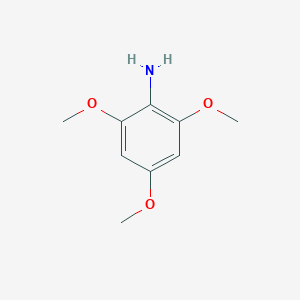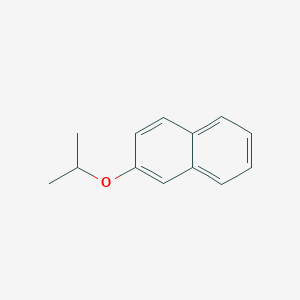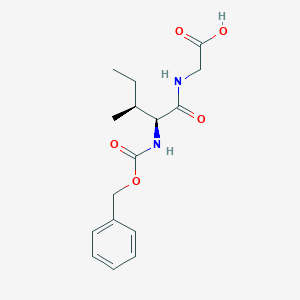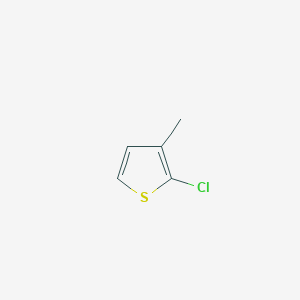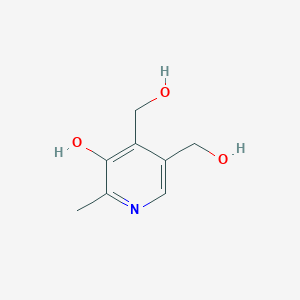
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-
Übersicht
Beschreibung
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in disease pathogenesis. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain and improved cognitive function in Alzheimer's disease.
Biochemische Und Physiologische Effekte
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In animal models of diabetes, it has been found to have hypoglycemic effects and improve insulin sensitivity. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-cancer, anti-Alzheimer's, and hypoglycemic effects make it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its efficacy and safety in clinical trials for various diseases. Additionally, research can be done to develop more efficient synthesis methods for this compound.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been found to have hypoglycemic effects in animal models of diabetes.
Eigenschaften
CAS-Nummer |
10357-99-0 |
|---|---|
Produktname |
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl- |
Molekularformel |
C19H22ClN3O2S |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H22ClN3O2S/c1-22(2)13-14-26(24,25)18-9-7-17(8-10-18)23-12-11-19(21-23)15-3-5-16(20)6-4-15/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
UOOLKMBHYQVDNO-UHFFFAOYSA-N |
SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
Andere CAS-Nummern |
10357-99-0 133514-97-3 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

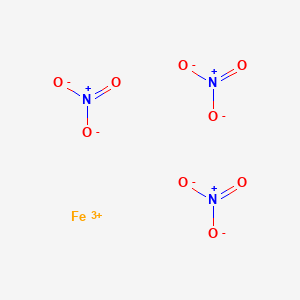
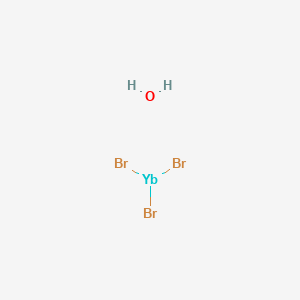

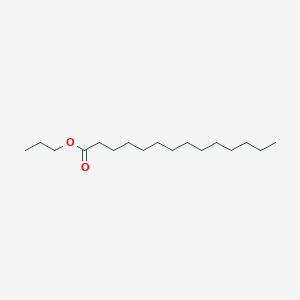
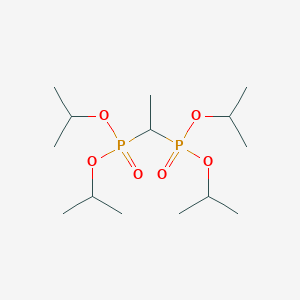
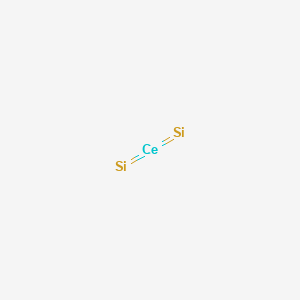
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
